molecular formula C7H7BrO2 B2864425 3-Bromo-4-(hydroxymethyl)phenol CAS No. 666747-04-2

3-Bromo-4-(hydroxymethyl)phenol

Cat. No.: B2864425
CAS No.: 666747-04-2
M. Wt: 203.035
InChI Key: WSRHRQCZRFLQMS-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H7BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(hydroxymethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-4-(hydroxymethyl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its brominated phenol structure makes it a valuable tool for investigating the interactions between small molecules and biological macromolecules .

Medicine: Its ability to undergo various chemical modifications allows for the design of novel therapeutic compounds .

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is used in the production of polymers, resins, and coatings, where its brominated structure imparts desirable properties such as flame retardancy and chemical resistance .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

3-bromo-4-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHRQCZRFLQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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